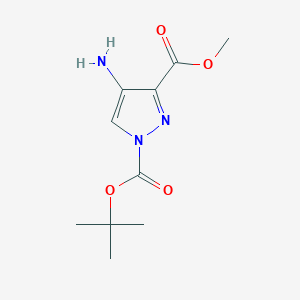
Methyl 3-amino-6-methoxypicolinate
Vue d'ensemble
Description
Methyl 3-amino-6-methoxypicolinate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
Methyl 3-amino-6-methoxypicolinate derivatives have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This effect is crucial for cancer treatment as it can arrest cell division (Minegishi et al., 2015).
Substituent Effects in Pyridines
Research has compared the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including methyl 6-methoxypicolinate. This study helps in understanding the electronic interactions in such compounds, which is significant for designing more effective molecules (Campbell et al., 1970).
Antibacterial Activity
This compound structures have been explored for their capacity to inhibit bacterial DNA polymerase and show potent antibacterial activity, especially against Gram-positive bacteria (Zhi et al., 2005).
Ammonolysis and Derivative Formation
The ammonolysis of related compounds, like 3-hydroxy-6-methylpicolinic acid, results in products such as 3-amino-6-methylpicolinic acid. These processes are crucial for understanding and developing new chemical reactions and compounds (Moore et al., 1979).
Antileishmanial Activity
Certain derivatives of this compound exhibit significant antileishmanial activity. This research is pivotal for developing new treatments for leishmaniasis, a tropical disease caused by parasites (Berman & Lee, 1983).
Primaquine Metabolism
Studies on the metabolism of primaquine, a 6-methoxy-8-aminoquinoline derivative used in malaria treatment, provide insights into the biotransformation and potential therapeutic applications of this compound-related compounds (Clark et al., 1981).
Chemical Sensor Development
This compound derivatives have been used in developing chemical sensors. These sensors are significant for detecting specific ions or molecules, which has various applications in analytical chemistry (Dhara et al., 2014).
Structural Studies and Chemical Synthesis
Research into the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has provided valuable insights into the synthesis of complex chemical structures (Ukrainets et al., 2014).
Antimalarial Activity
The exploration of this compound derivatives in antimalarial research has helped in identifying potential new treatments for malaria, a major global health issue (Kinnamon et al., 1978).
Tubulin Inhibition in Cancer Therapy
Further studies into the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to this compound, provide insights into potential cancer treatments (Gastpar et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-amino-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKBZSCEZQVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705407 | |
| Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938439-54-4 | |
| Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3aR,11aS,12aR,14aR,Z)-2-((2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,7,8,9,11a,12,12a,13,14,14a-hexadecahydrocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a-carboxylic acid](/img/structure/B3030583.png)







